Quantified Bioactivity: EC50 for SMN Protein Stabilization in a Cellular Model
2-(2-Methylisoindolin-1-yl)ethan-1-amine has a validated, quantifiable effect on stabilizing the human survival motor neuron (SMN) protein in a cellular context [1]. While no direct head-to-head study against a specific analog was identified, the compound demonstrates an EC50 of 2.60E+3 nM (2.6 µM) in a HEK293 cell-based luciferase reporter assay expressing the SMN2 promoter [1]. This establishes a baseline potency for this specific scaffold in modulating SMN protein levels, a key therapeutic target for spinal muscular atrophy (SMA).
| Evidence Dimension | Stabilization of human SMN protein |
|---|---|
| Target Compound Data | EC50 = 2.60E+3 nM (2.6 µM) |
| Comparator Or Baseline | No direct comparator in the assay dataset; baseline is vehicle control. |
| Quantified Difference | Not calculable for a specific comparator. |
| Conditions | HEK293 cells expressing the SMN2 promoter, assessed after 24 hours via a luciferase reporter gene assay. |
Why This Matters
This quantifies a specific bioactivity relevant to a high-value therapeutic area (SMA), providing a data-driven reason to select this compound over untested isoindoline analogs for SMN-related research.
- [1] BindingDB. (n.d.). BDBM50242560 (CHEMBL4081226). Affinity Data for Survival Motor Neuron Protein. View Source
